(R)-DPN

説明

a selective estrogen receptor beta agonist or modulator. also called DPN compound

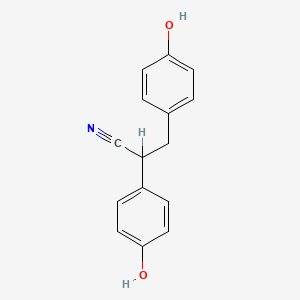

Structure

3D Structure

特性

IUPAC Name |

2,3-bis(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZHWDWADLAOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040387 | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428-67-7 | |

| Record name | 2,3-Bis(4-hydroxyphenyl)propionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(4-hydroxphenyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIS(P-HYDROXYPHENYL)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XWB8Q4V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-DPN: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-1,1-diphenyl-1-propanol , commonly known as (R)-DPN, is a crucial chiral building block in the synthesis of various pharmaceuticals and a key component in the preparation of chiral catalysts and auxiliaries. Its stereochemically defined structure makes the development of efficient and highly selective synthetic routes a significant area of interest in medicinal and process chemistry. This technical guide provides a comprehensive overview of the primary enantioselective methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Asymmetric Reduction of a Prochiral Ketone Precursor

One of the most effective and widely employed strategies for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-amino-1,1-diphenylpropan-1-one. This approach leverages chiral catalysts to stereoselectively deliver a hydride to the carbonyl group, yielding the desired (R)-enantiomer of the alcohol.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of ketones.[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a borane source. The catalyst forms a complex with the borane, creating a chiral environment that directs the hydride transfer to one face of the ketone.[1]

Reaction Scheme:

Figure 1. CBS Reduction for this compound Synthesis.

Experimental Protocol:

A detailed experimental protocol for the CBS reduction of 2-amino-1,1-diphenylpropan-1-one is outlined below. This procedure is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

2-amino-1,1-diphenylpropan-1-one hydrochloride

-

(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][4]oxazaborole ((R)-Me-CBS) solution (1 M in toluene)

-

Borane-tetrahydrofuran complex solution (BH3•THF) (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (1 N)

-

Sodium bicarbonate solution, saturated

-

Magnesium sulfate, anhydrous

-

Dichloromethane

Procedure:

-

To a solution of 2-amino-1,1-diphenylpropan-1-one hydrochloride (1.0 eq) in anhydrous THF (10 mL/g of substrate) at 0 °C under an inert atmosphere, add 1.1 equivalents of a 1 M solution of (R)-Me-CBS in toluene.

-

Stir the mixture for 15 minutes at 0 °C.

-

Slowly add 1.2 equivalents of a 1 M solution of BH3•THF complex dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of methanol (5 mL) at 0 °C.

-

Warm the mixture to room temperature and add 1 N HCl (10 mL).

-

Stir for 30 minutes, then neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| 10 | BH3•THF | THF | 0 | 2 | 92 | >98 |

| 5 | BH3•SMe2 | Toluene | -20 | 4 | 88 | 97 |

Table 1. Representative data for the CBS reduction to synthesize this compound.

Chiral Pool Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, (R)-Alanine is a suitable chiral precursor. This strategy involves a series of chemical transformations that conserve the stereocenter of the starting material.

Synthetic Pathway Overview:

Figure 2. Chiral pool synthesis of this compound from (R)-Alanine.

Experimental Protocol (Illustrative Steps):

This protocol outlines the key transformations in a chiral pool synthesis of this compound starting from (R)-Alanine.

Step 1: Protection of (R)-Alanine

-

Protect the amino group of (R)-Alanine, for example, as a tert-butyloxycarbonyl (Boc) derivative.

-

Esterify the carboxylic acid group, for instance, to form the methyl ester.

Step 2: Grignard Addition

-

Dissolve the protected (R)-Alanine derivative in an anhydrous ether solvent such as THF.

-

Cool the solution to -78 °C.

-

Slowly add two equivalents of phenylmagnesium bromide (PhMgBr) in THF. The first equivalent deprotonates the N-H proton of the Boc group, and the second adds to the ester carbonyl.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection

-

Treat the product from the Grignard reaction with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group and hydrolyze any remaining ester functionality.

-

Neutralize the reaction mixture and extract the product.

-

Purify by crystallization or chromatography to yield this compound.

Quantitative Data:

| Starting Material | Key Reagents | Overall Yield (%) | Enantiomeric Purity |

| (R)-Alanine | Boc2O, (COCl)2, PhMgBr | ~60-70 | >99% (retained from starting material) |

Table 2. Typical quantitative data for the chiral pool synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound is a well-established field with several robust and high-yielding methodologies. The choice of a specific route often depends on factors such as the availability of starting materials, desired scale of production, and the required level of enantiopurity. The CBS reduction offers a catalytic and highly enantioselective approach, making it attractive for industrial applications. The chiral pool synthesis, on the other hand, provides a reliable method that leverages the inherent chirality of natural amino acids. Both strategies represent powerful tools for accessing this important chiral building block, enabling the advancement of pharmaceutical development and asymmetric catalysis. Further research may focus on developing even more efficient and sustainable catalytic systems for the synthesis of this compound and its derivatives.

References

(R)-DPN's Mechanism of Action on Estrogen Receptors: A Technical Guide

Introduction

(R)-DPN ((R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol), a stereoisomer of Diarylpropionitrile (DPN), is a potent and selective agonist for Estrogen Receptor β (ERβ). Its high selectivity makes it an invaluable tool for researchers and drug developers aiming to elucidate the distinct physiological roles of ERβ versus ERα and to develop targeted therapies. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

While racemic DPN has been widely studied, investigations into its individual enantiomers, this compound and (S)-DPN, have revealed nuanced differences in their binding affinities and potencies. Notably, some studies have identified the (S)-enantiomer as the more biologically active form, while others suggest the (R)-enantiomer is the more potent isomer.[1][2] This guide will focus on the available data for the (R)-enantiomer where specified, and will also include data on racemic DPN and the (S)-enantiomer for a comprehensive comparison.

Quantitative Data: Receptor Binding and Functional Potency

The selectivity of DPN enantiomers for ERβ over ERα is a critical aspect of their mechanism. This selectivity is quantified through various in vitro assays, including competitive binding assays and transcriptional activation assays.

Table 1: Estrogen Receptor Binding Affinity and Potency of DPN Enantiomers

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (ERα Ki / ERβ Ki) | Transcriptional Potency (EC50, nM) | Reference |

| This compound | ERα | 21.0 ± 2.6 | ~80-fold for ERβ | ~250 | [1] |

| ERβ | 0.26 ± 0.03 | 1.0 | [1] | ||

| (S)-DPN | ERα | 60.1 ± 13.5 | ~80-fold for ERβ | ~600 | [1] |

| ERβ | 0.76 ± 0.12 | 2.2 | [1] | ||

| Racemic DPN | ERα | 66 | 70-fold for ERβ | 66 | |

| ERβ | - | 0.85 | |||

| 17β-Estradiol (E2) | ERα | 0.13 ± 0.02 | - | - | [3] |

| ERβ | 0.13 ± 0.02 | - | [3] |

Note: There is some discrepancy in the literature, with another study reporting the (S)-enantiomer as having a higher affinity for ERβ (Ki = 0.27 ± 0.05 nM) compared to the (R)-enantiomer (Ki = 1.82 ± 0.21 nM).[3][4]

Core Signaling Pathway

This compound primarily acts through the classical genomic signaling pathway. Upon entering the cell, it binds to the ligand-binding domain (LBD) of ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus if it was in the cytoplasm. The this compound-ERβ complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction facilitates the recruitment of co-activator proteins, which in turn initiates the transcription of downstream genes.[5]

Caption: Classical genomic signaling pathway of this compound via ERβ.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is used to determine the relative binding affinities of test compounds for estrogen receptors.[6]

Objective: To calculate the inhibitor constant (Ki) of this compound for ERα and ERβ by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-17β-estradiol).

Methodology:

-

Receptor Preparation: Prepare cytosol containing ERα or ERβ from appropriate sources, such as rat uterine tissue or cells engineered to express the specific receptor subtype.[6] The protein concentration should be between 1-4 mg/mL.[7]

-

Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of [3H]-17β-estradiol (typically 0.5-1.0 nM), and varying concentrations of unlabeled this compound (competitor).[6]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium, typically for 16-20 hours at 4°C.[8]

-

Separation of Bound and Free Ligand: Add a hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP. The unbound radioligand remains in the supernatant, which is discarded.[8]

-

Quantification: Wash the pellet to remove any remaining free ligand. Elute the bound radioligand from the HAP pellet using ethanol and quantify the radioactivity using a scintillation counter.[8]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Caption: Workflow for a radioligand competitive binding assay.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Objective: To determine the EC50 (agonist activity) or IC50 (antagonist activity) of this compound for ERα and ERβ.

Methodology:

-

Cell Culture and Transfection: Use a suitable mammalian cell line (e.g., HEK293T, N-38) that lacks endogenous ERs.[4][9] Co-transfect the cells with two plasmids: one containing the full-length human ERα or ERβ gene and another containing a reporter gene (e.g., luciferase) downstream of an ERE promoter.[4][10]

-

Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. After allowing the cells to attach, replace the medium with a medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).[11]

-

Incubation: Incubate the cells for a sufficient period (e.g., 14-24 hours) to allow for receptor activation and reporter gene expression.[9][11]

-

Lysis and Luminescence Measurement: Lyse the cells to release the luciferase enzyme. Add a luciferase substrate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of ER-mediated gene transcription.[9]

-

Data Analysis: Plot the luminescence (or fold activation over vehicle control) against the log concentration of this compound. Use a non-linear regression model to fit the dose-response curve and determine the EC50 value.[12]

Caption: Workflow for an ERβ reporter gene assay.

References

- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. eubopen.org [eubopen.org]

- 10. 2.8. Full length estrogen receptor activation reporter assay [bio-protocol.org]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. indigobiosciences.com [indigobiosciences.com]

The ERβ Selectivity of (R)-DPN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the estrogen receptor beta (ERβ) selectivity of the R-enantiomer of Diarylpropionitrile ((R)-DPN). Diarylpropionitrile (DPN) is a widely utilized non-steroidal ERβ-selective agonist. While often used in its racemic form, research has shown that the individual enantiomers, this compound and (S)-DPN, possess distinct binding affinities and functional potencies. This document collates quantitative data, details key experimental methodologies, and illustrates the signaling pathways associated with DPN's action.

Quantitative Data on ERβ Selectivity

The ERβ selectivity of DPN and its enantiomers has been quantified through various in vitro assays. The following tables summarize the key findings from the literature. It is important to note that there are conflicting reports regarding which enantiomer possesses a higher affinity for ERβ, and both sets of findings are presented here for a comprehensive overview.

Table 1: Binding Affinity (Ki) and EC50 Values for DPN Enantiomers

| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |

| This compound | ERα | - | 2.9 | [1] |

| ERβ | 1.82 ± 0.21 | 0.8 | [1] | |

| (S)-DPN | ERα | - | - | |

| ERβ | 0.27 ± 0.05 | - | ||

| Racemic DPN | ERα | - | 66 | [2] |

| ERβ | - | 0.85 | [2][3] |

Table 2: Relative Ligand Binding Affinity (RLA) and Selectivity

| Compound | ERβ/ERα RLA Ratio | ERβ Selectivity (Fold) | Reference |

| This compound | 332 | 80 - 300 | [4] |

| (S)-DPN | 147 | ~80 | [5][4] |

| Racemic DPN | - | 72 | [6] |

Note: There is a discrepancy in the literature regarding the binding affinities of the DPN enantiomers. One study reports that this compound is the higher affinity and more potent isomer[4], while another indicates that (S)-DPN has a 6.7-fold higher affinity for ERβ compared to this compound[5].

Experimental Protocols

The determination of ERβ selectivity involves several key in vitro experiments. The methodologies for these assays are detailed below.

Competitive Radioligand Binding Assay

This assay is used to determine the relative binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Receptor: Full-length human estrogen receptors, ERα and ERβ, are used. Alternatively, rat uterine cytosol can be prepared as a source of estrogen receptors.

-

Radioligand: [3H]-17β-estradiol (E2) is used as the tracer.

-

Competition Reaction: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: After incubation, bound and free radioligand are separated. This is often achieved by adsorbing the unbound radioligand to dextran-coated charcoal followed by centrifugation.

-

Quantification: The amount of bound radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. The relative binding affinity (RBA) is often expressed as a percentage relative to the affinity of estradiol, which is set to 100%.

Cellular Transcriptional Potency Assay (ERE-Luciferase Assay)

This cell-based assay measures the ability of a compound to activate gene transcription through an estrogen receptor.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., N-38 mouse hypothalamic cells) is co-transfected with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration). The concentration of the test compound that produces 50% of the maximal response (EC50) is determined to assess its potency.

Coactivator Recruitment Assay

This assay measures the ability of a ligand-bound estrogen receptor to recruit coactivator proteins, which is a crucial step in transcriptional activation.

Methodology:

-

Reagents: The assay uses purified ERβ protein and a fluorescently labeled peptide derived from a coactivator protein (e.g., D22).

-

Interaction: The ERβ protein, the fluorescent coactivator peptide, and varying concentrations of the test ligand are incubated together.

-

Detection: The interaction between the ERβ and the coactivator peptide is measured using fluorescence polarization. When the fluorescent peptide binds to the larger ERβ protein, its rotation slows, leading to an increase in fluorescence polarization.

-

Data Analysis: The EC50 value for the ligand-dependent recruitment of the coactivator peptide is determined.

Signaling Pathways Involving ERβ and DPN

DPN, through its selective activation of ERβ, modulates several intracellular signaling pathways implicated in various physiological and pathological processes.

Anti-Proliferative and Pro-Apoptotic Pathway in Medulloblastoma

In medulloblastoma, DPN has been shown to inhibit tumor development by activating anti-proliferative and pro-apoptotic pathways[7].

SRC/PI3K/AKT Pathway in Prostate Cancer

In androgen-independent prostate cancer cells, DPN can activate the SRC/PI3K/AKT pathway, which is involved in cell invasion and colony formation[8].

PKA/CREB/MITF Pathway in Melanogenesis

DPN has been found to inhibit melanogenesis by downregulating the Protein Kinase A (PKA)/cAMP-response element-binding protein (CREB)/microphthalmia-associated transcription factor (MITF) signaling pathway[9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DPN | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells [kjpp.net]

(R)-DPN binding affinity for ERα vs ERβ

An In-Depth Technical Guide to the Binding Affinity of (R)-DPN for Estrogen Receptor α (ERα) vs. Estrogen Receptor β (ERβ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylpropionitrile (DPN) is a non-steroidal, highly selective agonist for Estrogen Receptor β (ERβ).[1][2] As a chiral molecule, DPN exists in two enantiomeric forms: this compound and (S)-DPN.[3][4] The differential binding and activation of the two primary estrogen receptor subtypes, ERα and ERβ, are of significant interest in pharmacology and drug development, as these receptors often mediate distinct, and sometimes opposing, physiological effects.[3][5] While ERα activation is linked to proliferation in tissues like the uterus and breast, ERβ activation often has anti-proliferative and pro-apoptotic effects.[6][7] This guide provides a comprehensive technical overview of the binding affinity of the this compound enantiomer for ERα and ERβ, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of DPN enantiomers for ERα and ERβ has been evaluated in multiple studies, primarily through competitive radioligand binding assays. These studies reveal a consistent and strong preference for ERβ over ERα for both enantiomers.[3][5][8] However, there are conflicting reports regarding which enantiomer, this compound or (S)-DPN, possesses the higher affinity for ERβ. This discrepancy highlights potential variations in experimental conditions or materials.

Below is a summary of the quantitative data from key studies. Note that Relative Binding Affinity (RBA) is typically measured against 17β-estradiol (E2), whose affinity is set to 100%. The inhibition constant (Ki) represents the concentration of the ligand that will bind to half the binding sites at equilibrium.

| Compound | Receptor | Binding Affinity Measurement | Value | Selectivity (β/α ratio) | Source |

| This compound | ERα | RBA (%) | 0.1 | 332 | [7] |

| ERβ | RBA (%) | 32.6 | [7] | ||

| (S)-DPN | ERα | RBA (%) | 0.066 | 147 | [7] |

| ERβ | RBA (%) | 9.7 | [7] | ||

| This compound | ERα | Ki (nM) | - | ~80-fold | [4][9] |

| ERβ | Ki (nM) | 1.82 ± 0.21 | [4][9] | ||

| (S)-DPN | ERα | Ki (nM) | - | ~80-fold | [4][9] |

| ERβ | Ki (nM) | 0.27 ± 0.05 | [4][9] | ||

| rac-DPN | ERα | Kd (nM) | ~400 | ~80-fold | [10] |

| ERβ | Kd (nM) | ~5 | [10] |

Key Observations:

-

ERβ Selectivity: Both enantiomers demonstrate a very high binding preference for ERβ over ERα, with selectivity ratios ranging from approximately 80- to over 300-fold.[3][4][8][9]

-

Enantioselectivity Discrepancy: One study reports that this compound has a higher binding affinity for ERβ (RBA of 32.6%) compared to (S)-DPN (RBA of 9.7%).[7] Conversely, another study reports that (S)-DPN has a significantly higher affinity (Ki = 0.27 nM) for ERβ than this compound (Ki = 1.82 nM).[4][9] This latter study also found that S-DPN is a potent activator of ERβ-dependent transcription, while R-DPN is not.[4][9]

-

Potency: Despite the affinity discrepancies, the R-enantiomer has been described as the more potent and higher-affinity isomer in at least one comprehensive study, which suggested it may be the preferred isomer for biological studies of ERβ function.[3][5][8]

Experimental Protocols

The most common method for determining binding affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor.

Protocol: Competitive Radioligand Binding Assay for ERα and ERβ

This protocol is a generalized representation based on established methodologies.[11][12][13][14]

1. Receptor Preparation:

- Source: Full-length human or rat estrogen receptors (ERα and ERβ) are used. These can be sourced from recombinant expression systems or prepared from tissue homogenates (e.g., rat uterine cytosol for ERα).[3][11]

- Cytosol Preparation (if applicable): Tissue (e.g., immature rat uteri) is homogenized in a cold lysis buffer. The homogenate is subjected to centrifugation to remove the nuclear fraction and cell debris, followed by ultracentrifugation to isolate the supernatant (cytosol), which contains the soluble estrogen receptors.[11] The protein concentration of the cytosol is determined using a standard assay (e.g., BCA assay).[14]

2. Assay Setup:

- Reaction Mixture: The assay is typically performed in 96-well plates.[14] Each well contains:

- Receptor preparation (e.g., 50-100 µg of cytosolic protein).[11]

- A fixed concentration of radioligand, typically [³H]-17β-estradiol ([³H]-E2), at a concentration near its Kd value (e.g., 0.5-1.0 nM).[11]

- Varying concentrations of the unlabeled competitor ligand (this compound, (S)-DPN, or unlabeled E2 for the standard curve).

- Assay buffer to reach a final volume (e.g., 0.5 mL).[11]

- Controls:

- Total Binding: Contains receptor and radioligand only.

- Non-specific Binding: Contains receptor, radioligand, and a 100-fold excess of unlabeled E2 to saturate the specific binding sites.[13]

3. Incubation:

- The assay plates are incubated to allow the binding reaction to reach equilibrium. This is typically done for 16-20 hours at 4°C.[13]

4. Separation of Bound and Free Ligand:

- Hydroxyapatite (HAP) or Filtration: A slurry of HAP is added to each well to adsorb the receptor-ligand complexes.[13] Alternatively, the mixture is rapidly filtered through glass fiber filters (e.g., GF/C) which retain the receptor-bound radioligand.[14]

- Washing: The HAP pellet or filter is washed with ice-cold buffer to remove unbound radioligand.[14]

5. Quantification:

- Scintillation Counting: A scintillation cocktail is added to the washed HAP pellet or filter, and the radioactivity is measured using a scintillation counter.[14]

6. Data Analysis:

- Specific Binding: Calculated by subtracting the non-specific binding counts from the total binding counts for each competitor concentration.

- IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[12]

- Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Signaling Pathways and Visualizations

Estrogen receptors mediate their effects through two primary pathways: a classical genomic pathway involving direct DNA binding and gene transcription, and a rapid, non-genomic pathway initiated at the cell membrane.[15][16] Agonists like DPN can activate these pathways.

Genomic (Classical) Signaling Pathway

In the classical pathway, the estrogen receptor resides in the nucleus or cytoplasm. Upon ligand binding, it dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[16][17]

Caption: Classical genomic signaling pathway for this compound via ERβ.

Non-Genomic (Membrane-Initiated) Signaling Pathway

A subpopulation of estrogen receptors is located at the plasma membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, such as the PI3K/AKT and SRC pathways, without direct gene transcription.[15][18] These pathways can influence cell proliferation, invasion, and survival.[18] Activation of both ERα and ERβ by their respective agonists (PPT and DPN) has been shown to increase the phosphorylation of SRC and involve the PI3K/AKT pathway in prostate cancer cells.[18]

Caption: Membrane-initiated (non-genomic) signaling via this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent and highly selective ERβ agonist. Quantitative binding assays consistently demonstrate its strong preference for ERβ over ERα, with selectivity ratios often exceeding 100-fold. This selectivity is critical for its use as a research tool to probe ERβ-specific functions and for its potential as a therapeutic agent targeting pathways where ERβ activation is beneficial. However, researchers should be aware of the conflicting data in the literature regarding the relative binding affinities of the (R) and (S) enantiomers and consider these discrepancies when designing experiments. The biological activity of this compound is mediated through both classical genomic and rapid non-genomic signaling pathways, leading to the modulation of gene expression and other cellular responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for professionals engaged in endocrinology and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. epa.gov [epa.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Estrogen receptor-α signaling in post-natal mammary development and breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estrogen - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (R)-Diarylpropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of (R)-Diarylpropionitrile ((R)-DPN), a selective non-steroidal agonist for Estrogen Receptor β (ERβ). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Diarylpropionitrile (DPN) is a chiral molecule existing as (R)- and (S)-enantiomers. It is widely recognized as a potent and selective agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor involved in a diverse range of physiological processes. The selectivity of DPN for ERβ over ERα has made it a valuable tool in elucidating the specific roles of ERβ in various biological systems. This guide focuses on the biological activities of the (R)-enantiomer, while also addressing the conflicting reports regarding the relative potency of the two enantiomers.

Mechanism of Action

The primary mechanism of action for Diarylpropionitrile is the activation of Estrogen Receptor β. Upon binding, the ligand-receptor complex can modulate gene expression through several pathways:

-

Classical Pathway: The DPN-ERβ complex dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing transcription.

-

Non-Genomic Pathway: DPN can also elicit rapid cellular responses through membrane-associated ERβ, which in turn activates intracellular signaling cascades, including the MAPK and PI3K pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of (R)- and (S)-Diarylpropionitrile. A notable discrepancy exists in the literature regarding which enantiomer possesses higher activity.

Table 1: In Vitro Binding Affinity and Transcriptional Activity of DPN Enantiomers

| Compound | Receptor | Binding Affinity (Ki, nM)[1][2] | Relative Binding Affinity (RLA) vs. E2[3] | Transcriptional Activation[1][4] |

| (S)-DPN | Rat ERβ | 0.27 ± 0.05 | - | Potent activator |

| Human ERβ | - | 13 | - | |

| This compound | Rat ERβ | 1.82 ± 0.21 | - | Not an activator |

| Human ERβ | - | 35 | More potent than (S)-DPN[3] | |

| Racemic DPN | Rat ERβ | - | - | Activator |

| Estradiol (E2) | Rat ERβ | 0.13 ± 0.02 | 100 | Potent activator |

Note: There are conflicting reports in the literature. One study indicates that (S)-DPN has a 6.7-fold higher affinity for rat ERβ compared to this compound and is a potent transcriptional activator, while this compound is not[1][2][4]. Conversely, another study reports that this compound displays a 3-fold higher binding affinity for human ERβ than the (S)-enantiomer and is the more potent isomer[3].

Table 2: In Vivo Behavioral Effects of DPN Enantiomers in Ovariectomized Sprague Dawley Rats [1][4][5]

| Treatment | Open Field Test (Time in Center) | Elevated Plus Maze (Time in Open Arms) | Forced Swim Test (Immobility Time) |

| Vehicle | Baseline | Baseline | Baseline |

| (S)-DPN | Significantly Increased | Significantly Increased | Significantly Decreased |

| This compound | No Significant Effect | No Significant Effect | No Significant Effect |

| Racemic DPN | Significantly Increased | Significantly Increased | Significantly Decreased |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Competitive Binding Assay

This protocol is adapted from studies determining the binding affinity of DPN enantiomers to ERβ.[1][2]

-

Receptor Preparation: Full-length rat ERβ is synthesized in vitro using a coupled transcription-translation system.

-

Ligand Preparation: Stock solutions of this compound, (S)-DPN, and estradiol (E2) are prepared in ethanol. Serial dilutions are made to achieve a range of concentrations.

-

Binding Reaction: Aliquots of the in vitro translated ERβ are incubated with a constant concentration of [³H]-E2 (a radiolabeled form of estradiol) and varying concentrations of the competitor ligands (this compound, (S)-DPN, or unlabeled E2).

-

Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound ligand-receptor complexes are separated from the unbound ligand using a hydroxylapatite assay.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) for each ligand is calculated.

ERE-Luciferase Reporter Gene Assay

This protocol is based on studies assessing the transcriptional activation of ERβ by DPN enantiomers in N-38 immortalized hypothalamic cells.[1][4]

-

Cell Culture and Transfection: N-38 cells are cultured in appropriate media. The cells are then co-transfected with an expression vector for rat ERβ and a reporter plasmid containing an Estrogen Response Element (ERE) linked to a luciferase gene (ERE-luc).

-

Ligand Treatment: After transfection, the cells are treated with vehicle (ethanol), estradiol, this compound, or (S)-DPN at various concentrations.

-

Incubation: The cells are incubated for a defined period to allow for ligand-induced gene expression.

-

Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and expressed as a fold-change relative to the vehicle-treated cells.

Behavioral Assays in Rodents

The following protocols are based on studies investigating the anxiolytic and antidepressant-like effects of DPN enantiomers in ovariectomized female Sprague Dawley rats.[1][4][5]

-

Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

-

Procedure: Each rat is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The animal's behavior is recorded by an overhead video camera. The time spent in the central zone, the number of entries into the central zone, and the total distance traveled are measured using an automated tracking system.

-

Interpretation: An increase in the time spent in the center of the arena is indicative of anxiolytic-like effects.

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Procedure: Each rat is placed at the intersection of the four arms, facing an open arm, and allowed to explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: The animal's movement is recorded, and the time spent in the open arms and the number of entries into the open arms are quantified.

-

Interpretation: An increase in the time spent in and the number of entries into the open arms suggests an anxiolytic-like effect.

-

Apparatus: A cylindrical container filled with water, from which the rat cannot escape.

-

Procedure: Rats are placed in the water for a predetermined period (e.g., a 15-minute pre-test followed by a 5-minute test session 24 hours later).

-

Data Collection: The duration of immobility (floating with only the movements necessary to keep the head above water) is recorded.

-

Interpretation: A decrease in immobility time is considered to be an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows associated with the biological activity of (R)-Diarylpropionitrile.

Caption: DPN-mediated ERβ signaling pathways.

Caption: DPN's effect on the PKA/CREB/MITF pathway.

References

- 1. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of (R)-DPN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and mechanism of action of (R)-Diarylpropionitrile ((R)-DPN), a highly selective estrogen receptor β (ERβ) agonist. This compound has emerged as a critical research tool for elucidating the physiological roles of ERβ and holds potential for therapeutic applications in various disease areas. This document provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Introduction: The Dawn of ERβ-Selective Ligands

The discovery of a second estrogen receptor, ERβ, in the mid-1990s opened a new chapter in endocrinology and drug discovery.[1] This finding suggested that the diverse and sometimes opposing effects of estrogens in different tissues could be mediated by two distinct receptor subtypes: ERα and ERβ. This spurred the search for subtype-selective ligands to dissect the specific functions of each receptor.

Diarylpropionitrile (DPN) was first reported in 2001 as the first selective ERβ agonist.[2][3] Subsequent research focused on resolving its chiral center and characterizing the individual enantiomers, leading to the identification of this compound as the more potent and selective of the two.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, S-DPN, and the racemic mixture, providing a clear comparison of their binding affinities and functional potencies for ERα and ERβ.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα Relative Binding Affinity (RBA %)¹ | ERβ Relative Binding Affinity (RBA %)¹ | ERβ Ki (nM)² | ERβ/ERα RLA Ratio |

| This compound | 0.1 | 32.6 | 1.82 ± 0.21 | 332 |

| S-DPN | 0.07 | 9.7 | 0.27 ± 0.05 | 147 |

| rac-DPN | 0.1 | 21.2 | Not Reported | 305 |

¹Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of estradiol, which is set to 100%. ²Ki values represent the dissociation constant for the inhibitor.

Table 2: In Vitro Functional Activity - Coactivator Recruitment

| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | ERα Relative Coactivator Potency (RCP %) | ERβ Relative Coactivator Potency (RCP %) |

| This compound | 2.9 | 0.8 | 0.039 | 6.7 |

| S-DPN | 6.1 | 2.5 | 0.040 | 6.1 |

| rac-DPN | 4.5 | 1.6 | 0.040 | 6.3 |

Table 3: Cellular Transcriptional Activity

| Compound | ERα EC50 (nM) | ERβ EC50 (nM) |

| This compound | 286 | 3.2 |

| S-DPN | >1000 | 8.1 |

| rac-DPN | >1000 | 4.7 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Rat uterine cytosol or recombinant human ERα and ERβ.

-

Radioligand: [³H]-17β-estradiol.

-

Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (DTT), pH 7.4.

-

Wash Buffer: Tris-HCl buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Preparation of Receptor: Prepare cytosol from the uteri of ovariectomized rats or use purified recombinant ER. Determine the protein concentration of the cytosol preparation.

-

Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5 nM), and varying concentrations of the competitor compound (this compound). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between the estrogen receptor and a coactivator peptide.

Materials:

-

Receptor: Purified, tagged (e.g., GST- or His-tagged) ERα or ERβ ligand-binding domain (LBD).

-

Coactivator Peptide: A fluorescently labeled (e.g., with fluorescein or another suitable fluorophore) peptide containing the LXXLL motif (NR box) from a coactivator protein such as SRC/p160.

-

FRET Donor: A lanthanide-labeled antibody (e.g., terbium- or europium-labeled anti-tag antibody) that binds to the tagged ER LBD.

-

Assay Buffer: Buffer compatible with the receptor and antibodies.

-

Test Compound: this compound at various concentrations.

Procedure:

-

Assay Setup: In a microplate, combine the ER LBD, the FRET donor antibody, and the test compound at various concentrations.

-

Incubation: Incubate the mixture to allow for ligand binding to the receptor and antibody binding to the tag.

-

Coactivator Addition: Add the fluorescently labeled coactivator peptide to the wells.

-

FRET Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor lanthanide and measures the emission from the acceptor fluorophore after a time delay.

-

Data Analysis: The TR-FRET signal is proportional to the amount of coactivator peptide recruited to the ER LBD. Plot the TR-FRET ratio against the logarithm of the ligand concentration to determine the EC50 value for coactivator recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Classical signaling pathway of this compound via ERβ.

Caption: Experimental workflow for the characterization of this compound.

Pharmacokinetics and Metabolism

A study on the pharmacokinetics of racemic DPN in Long-Evans rats following a single subcutaneous injection (2 mg/kg) was conducted.[4] While specific parameters for this compound are not detailed, the study developed and validated a quantitative analytical method using isotope dilution liquid chromatography-tandem mass spectrometry for DPN. The detection limits were in the range of 0.04-0.07 ng/ml in serum. The study also investigated the role of Phase II metabolism by measuring total DPN after hydrolysis with β-glucuronidase and arylsulfatase. These findings provide a foundation for designing further in vivo studies to specifically determine the pharmacokinetic profile of this compound, including its Cmax, Tmax, and AUC, which are crucial for establishing optimal dosing regimens for preclinical and potentially clinical studies.

Conclusion

This compound stands as a testament to the power of selective ligand design in advancing our understanding of nuclear receptor biology. Its high potency and selectivity for ERβ have made it an indispensable tool for researchers worldwide. The comprehensive data and detailed protocols presented in this guide offer a solid foundation for professionals in the field of drug discovery and development to further explore the therapeutic potential of targeting ERβ with this compound and its analogs. Future research should focus on delineating the complete pharmacokinetic and safety profiles of this compound to pave the way for its potential clinical applications.

References

- 1. The unexpected science of estrogen receptor-β selective agonists: a new class of anti-inflammatory agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Diarylpropionitrile - Wikipedia [en.wikipedia.org]

- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (R)-DPN for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,3-bis(4-hydroxyphenyl)propionitrile, commonly known as (R)-DPN, is a synthetic, non-steroidal compound recognized for its high affinity and selectivity as an agonist for Estrogen Receptor β (ERβ).[1] As the R-enantiomer of the widely studied racemic mixture Diarylpropionitrile (DPN), this compound serves as a critical research tool for elucidating the distinct biological roles of ERβ in various physiological and pathological processes.[1] Its selectivity makes it invaluable for studies aiming to differentiate the effects of ERβ from those of Estrogen Receptor α (ERα).[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and illustrates the key signaling pathway it modulates. All data is presented to support its effective use in a research and development setting.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its proper handling, formulation, and application in both in vitro and in vivo experiments. These properties influence its solubility, stability, and bioavailability.

Data Summary

The key physicochemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile | [2] |

| Synonyms | This compound, (R)-2,3-Bis(4-hydroxyphenyl)-propionitrile | [2] |

| CAS Number | 524047-78-7 | [2] |

| Chemical Formula | C₁₅H₁₃NO₂ | [2] |

| Molecular Weight | 239.27 g/mol | [2] |

| Appearance | White to beige powder/solid crystals | |

| Purity | ≥98% (by HPLC) | |

| Computed LogP | 2.9 | [2] |

| Solubility | • Soluble to 100 mM in DMSO• Soluble to 100 mM in ethanol• Soluble to 25 mM in 1eq. NaOH | |

| Storage | Store at -20°C, desiccated |

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for drug development. The following sections detail standard methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[3]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.[4]

Detailed Methodology:

-

Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the buffer with n-octanol if determining partitioning, though this is not required for solubility alone.[5]

-

Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated aqueous phase from the excess solid, either centrifuge the sample at high speed or filter it using a low-binding filter (e.g., PVDF or PTFE).[3]

-

Quantification: Carefully collect the clear supernatant or filtrate. Measure the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC/MS).[3]

-

Standard Curve: Prepare a standard calibration curve of this compound of known concentrations to accurately quantify the concentration in the test sample.

Workflow Diagram:

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding. For this compound, the phenolic hydroxyl groups are the primary acidic sites.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting curve of pH versus titrant volume is used to determine the pKa. The pKa is the pH at which the compound is 50% ionized (the half-equivalence point).[6][7]

Detailed Methodology:

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[6]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low) to a known concentration (e.g., 1 mM).[6]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[6] Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, it is the pH at the half-equivalence point (the volume of titrant that is half the volume required to reach the equivalence point).[7][8]

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[6]

Determination of Lipophilicity (LogP Shake-Flask Method)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (LogP) is the standard measure.[9]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After agitation and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[9][10]

Detailed Methodology:

-

Phase Pre-saturation: Pre-saturate n-octanol with water/buffer and water/buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.[10]

-

Partitioning: Add a known amount of this compound (from a stock solution, e.g., in DMSO) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer (pH 7.4).[5][10]

-

Equilibration: Shake the vial for a set period (e.g., 30 minutes sonication followed by ~16 hours of gentle agitation) to allow the compound to partition between the two phases until equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol (top) and aqueous (bottom) layers.[10]

-

Sampling: Carefully withdraw an aliquot from each phase. Special care must be taken to avoid cross-contamination.[9][10]

-

Quantification: Determine the concentration of this compound in each aliquot using a suitable analytical method like HPLC-UV or LC/MS.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

LogP = log₁₀(P)

-

Biological Activity and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating Estrogen Receptor β (ERβ). This initiates a cascade of molecular events, primarily affecting gene transcription.

Mechanism of Action: The canonical signaling pathway for this compound involves its function as an ERβ agonist.

-

This compound Binding: As a lipophilic molecule, this compound passively diffuses across the cell membrane into the cytoplasm and/or nucleus.

-

Receptor Activation & Dimerization: Inside the cell, this compound binds to the ligand-binding domain of an inactive ERβ monomer. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The activated receptor then forms a homodimer (ERβ/ERβ).

-

Nuclear Translocation: The activated receptor dimer translocates into the nucleus (if not already there).

-

DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator proteins, which in turn assemble the general transcription machinery (including RNA polymerase II), leading to the transcription of target genes into mRNA.

-

Protein Synthesis: The mRNA is translated into proteins that carry out the downstream cellular responses.

While primarily studied for its genomic actions, ERβ can also mediate faster, non-genomic signaling from the cell membrane, though this is less characterized for this compound specifically.

// Edges DPN_cyto -> ERb_inactive [label="Binding &\nHSP Dissociation"]; ERb_inactive -> ERb_active; ERb_active -> Dimer_cyto [label="Dimerization"]; Dimer_cyto -> Dimer_nuc [label="Nuclear Translocation"]; Dimer_nuc -> ERE [label="Binds to DNA"]; ERE -> Coactivators [label="Recruits"]; Coactivators -> mRNA [label="Initiates Gene Transcription"]; mRNA -> Protein [label="Translation"]; }

References

- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-2,3-Bis(4-hydroxyphenyl)-propionitrile | C15H13NO2 | CID 6604873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aqueous Solubility Assay | Bienta [bienta.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. topblogtenz.com [topblogtenz.com]

- 8. physicsforums.com [physicsforums.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

(R)-DPN vs. Racemic DPN: A Technical Guide to Foundational Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational differences between the (R)-enantiomer of Diarylpropionitrile ((R)-DPN) and its racemic mixture (rac-DPN). Diarylpropionitrile (DPN) is a widely utilized selective agonist for Estrogen Receptor β (ERβ), a critical target in various physiological and pathological processes. While often used as a racemic mixture, understanding the distinct properties of its enantiomers is paramount for precise pharmacological studies and targeted drug development. This guide provides a comprehensive overview of their differential receptor binding, functional activity, and the underlying experimental methodologies.

Core Concepts: Chirality and Receptor Selectivity

DPN is a chiral molecule, existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1] Racemic DPN is a 1:1 mixture of these two enantiomers.[2] The stereochemistry of a ligand can significantly influence its interaction with a biological target, leading to differences in binding affinity, efficacy, and downstream signaling. In the context of DPN, this stereoselectivity is particularly relevant to its interaction with the two estrogen receptor subtypes, ERα and ERβ.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative differences in receptor binding affinity and functional potency between this compound, (S)-DPN, and racemic DPN. There are conflicting reports in the literature regarding which enantiomer possesses higher affinity and potency for ERβ. This guide presents data from key studies to provide a comprehensive, albeit complex, picture.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Ligand Binding Affinity (RLA) (%)a[5] | Ki (nM)b[1] | Ki (nM)c[5] | ERβ/ERα RLA Ratio[5] |

| This compound | ERα | 0.06 ± 0.02 | - | 333 | 332 |

| ERβ | 19.9 ± 5.1 | 1.82 ± 0.21 | 25.1 | ||

| (S)-DPN | ERα | 0.12 ± 0.04 | - | 167 | 147 |

| ERβ | 17.6 ± 2.6 | 0.27 ± 0.05 | 28.4 | ||

| rac-DPN | ERα | 0.07 ± 0.01 | - | 286 | 305 |

| ERβ | 21.4 ± 3.4 | - | 23.4 | ||

| 17β-Estradiol (E2) | ERα | 100 | - | 0.20 | |

| ERβ | 100 | 0.13 ± 0.02 | 0.50 |

aRLA values are referenced to the affinity of 17β-Estradiol set at 100%. bData from a study suggesting (S)-DPN is the more potent enantiomer. cCalculated from RLA values where Kd for E2 is 0.20 nM for ERα and 0.50 nM for ERβ, suggesting this compound has a slightly higher affinity for ERβ.

Table 2: Coactivator Recruitment Potency

| Compound | Receptor | Relative Coactivator Potency (RCP) (%)d[5] |

| This compound | ERα | 1.7 ± 0.3 |

| ERβ | 52 ± 11 | |

| (S)-DPN | ERα | 1.0 ± 0.1 |

| ERβ | 20 ± 2 | |

| rac-DPN | ERα | 1.3 ± 0.1 |

| ERβ | 34 ± 4 | |

| 17β-Estradiol (E2) | ERα | 100 |

| ERβ | 100 |

dRelative potency in recruiting Steroid Receptor Coactivator-3 (SRC-3), referenced to 17β-Estradiol.

Table 3: Transcriptional Activation Potency

| Compound | Receptor | EC50 (nM)e[6] |

| This compound | ERα | 2.9 |

| ERβ | 0.8 | |

| (S)-DPN | ERα | - |

| ERβ | - | |

| rac-DPN | ERα | - |

| ERβ | - |

eEC50 values for agonist activity in HEC-1 cells expressing the respective human ER subtype.

Signaling Pathways

DPN, through its activation of ERβ, modulates several downstream signaling pathways. The activation of ERβ by DPN has been shown to involve the Src kinase and the PI3K/Akt pathway, which can influence cellular processes like invasion and colony formation in cancer cells.[7][8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R)-Diarylpropionitrile ((R)-DPN) in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Diarylpropionitrile ((R)-DPN) is a chiral small molecule that has garnered significant interest in biomedical research. As an enantiomer of Diarylpropionitrile (DPN), its biological activity, particularly in comparison to its (S)-enantiomer, is a subject of ongoing investigation. DPN is well-established as a potent and selective agonist for Estrogen Receptor β (ERβ), a key therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] However, there is conflicting evidence regarding which enantiomer, this compound or (S)-DPN, is the more biologically active form.[2][3]

One study suggests that (S)-DPN is the potent activator of ERβ, while this compound shows little to no activity.[2][4] Conversely, another study reports that this compound exhibits a higher binding affinity and greater potency for ERβ compared to (S)-DPN.[3][5] This discrepancy highlights the importance of empirical validation in specific experimental systems.

Furthermore, studies on the racemic mixture of DPN have revealed biological activities independent of ERβ signaling, such as the inhibition of melanogenesis through the PKA/CREB/MITF pathway.[6][7] These findings suggest that this compound may have multifaceted effects that warrant thorough investigation.

These application notes provide a comprehensive guide for researchers to characterize the in vitro effects of this compound. The following protocols for cell viability, apoptosis, and signaling pathway analysis are designed to be adaptable to various cell lines and research questions.

Quantitative Data Summary

Due to the limited and conflicting data specifically for this compound, the following tables summarize the available data for the DPN enantiomers and provide a template for researchers to populate with their own experimental results.

Table 1: Estrogen Receptor Binding Affinity and Potency of DPN Enantiomers

| Compound | Receptor | Binding Affinity (Ki, nM)[8] | Relative Potency (EC50, nM)[1] |

| This compound | ERβ | 1.82 ± 0.21 | User-defined |

| ERα | Not Reported | User-defined | |

| (S)-DPN | ERβ | 0.27 ± 0.05 | User-defined |

| ERα | Not Reported | User-defined | |

| rac-DPN | ERβ | Not Reported | 0.85 |

| ERα | Not Reported | 66 |

Table 2: User-Defined Experimental Data for this compound

| Cell Line | Assay | Parameter | This compound Value |

| e.g., MCF-7 | Cell Viability (MTT) | IC50 (µM) after 72h | User-defined |

| e.g., PC-3 | Apoptosis (Annexin V) | % Apoptotic Cells at [X] µM | User-defined |

| e.g., B16F10 | Western Blot | pCREB/CREB ratio at [Y] µM | User-defined |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Target cell line

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Protocol 3: Western Blot Analysis for Signaling Pathway Components

This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PKA/CREB/MITF).[6]

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PKA, anti-PKA, anti-p-CREB, anti-CREB, anti-MITF, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells with RIPA buffer.

-